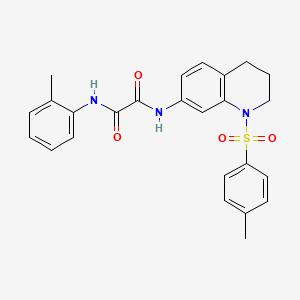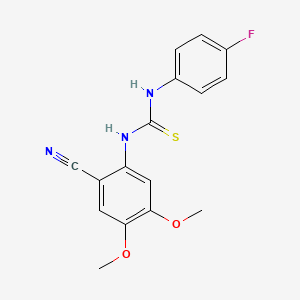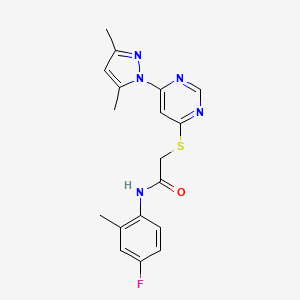![molecular formula C17H13Cl2N5 B2804325 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine CAS No. 338962-05-3](/img/structure/B2804325.png)
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine is an organic compound belonging to the class of diazenylpyrimidines. It is a yellow-colored crystalline substance with a molecular weight of 355.6 g/mol and a melting point of 164°C. This compound has been studied for its various biological activities, such as its antifungal and antibacterial properties. It has also been investigated for its potential applications in the fields of medicine, agriculture and biotechnology.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Al-Masoudi, Kassim, and Abdul-Reda (2014) presents the synthesis of pyrimidine derivatives via the Suzuki cross-coupling reaction. This method demonstrates the compound's potential as an inhibitor for HIV and kinesin Eg5, showcasing its relevance in antiviral and anticancer research Al-Masoudi, Kassim, & Abdul-Reda, 2014.
Antimicrobial and Antipathogenic Applications
- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives showing significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the compound's utility in developing novel anti-microbial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.
Material Science and Corrosion Inhibition
- Sayed, Azab, Anwer, Raouf, and Negm (2018) explored pyrazole and pyrazolone derivatives for their efficiency as corrosion inhibitors. This research underscores the compound's potential in protecting metals against corrosion, an essential application in material science Sayed et al., 2018.
Liquid Crystals and Thermotropic Materials
- Hagar, Ahmed, and Saad (2020) synthesized and investigated the mesophase behavior of 2-hydroxypyridine ester-based liquid crystals. Their work illustrates the compound's application in developing new liquid crystal materials with potential use in displays and optical devices Hagar, Ahmed, & Saad, 2020.
properties
IUPAC Name |
5-[(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5/c1-10-2-4-11(5-3-10)16-15(9-21-17(20)22-16)24-23-14-7-12(18)6-13(19)8-14/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFQWSILNCLPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)
![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)



![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)